2,3-dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a nitro group, and a benzothiazole moiety
Mechanism of Action
Target of Action
Benzamides, a class of compounds to which “2,3-dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide” belongs, are known to have a wide range of biological activities . They have been used in various fields such as medical, industrial, biological, and potential drug industries . .
Mode of Action
Benzamides often interact with their targets through hydrogen bonding and hydrophobic interactions .
Result of Action
Benzamides have been found to possess a variety of biological activities, including anti-tumor, anti-microbial, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-methoxy-6-nitrobenzoic acid, under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,3-dimethoxy-N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use as a probe in biochemical assays due to its ability to interact with specific proteins or enzymes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the benzothiazole and nitro groups, making it less complex and potentially less active in biological systems.
4-Methoxy-6-nitrobenzothiazole: Does not have the benzamide moiety, which may limit its applications in medicinal chemistry.
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide: Similar but lacks the benzothiazole ring, which could affect its chemical reactivity and biological activity.
Uniqueness
2,3-Dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the benzothiazole ring, makes it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential for future applications
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-24-11-6-4-5-10(15(11)26-3)16(21)19-17-18-14-12(25-2)7-9(20(22)23)8-13(14)27-17/h4-8H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKNLEWQDCKOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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